molecular formula C14H11BrO3S B1346325 2-(3-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene CAS No. 898778-04-6

2-(3-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Cat. No. B1346325
M. Wt: 339.21 g/mol
InChI Key: DOZDUSGKQZHGAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. Attached to this ring are a bromobenzoyl group and a 1,3-dioxolane group. The bromobenzoyl group consists of a benzene ring with a bromine atom and a carbonyl group (C=O), while the 1,3-dioxolane group is a cyclic ether with two oxygen atoms.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The bromobenzoyl group would likely exhibit strong electron-withdrawing properties due to the presence of the bromine atom and the carbonyl group. The 1,3-dioxolane group, being an ether, would likely be polar and capable of forming hydrogen bonds with suitable partners.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The bromobenzoyl group could undergo reactions typical of halobenzenes and carbonyl compounds, such as nucleophilic aromatic substitution or addition-elimination reactions. The 1,3-dioxolane group could potentially undergo reactions typical of ethers, such as cleavage under acidic conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a bromine atom could increase the compound’s molecular weight and boiling point compared to similar compounds without a halogen. The presence of polar functional groups could make the compound soluble in polar solvents.


Scientific Research Applications

  • Catalytic Protodeboronation of Pinacol Boronic Esters

    • Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation is a process that is not well developed, but is crucial in the functionalizing deboronation of alkyl boronic esters .
    • Method : The study reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
    • Results : The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
  • 4-Bromo-1,2-dimethylbenzene

    • Application : This compound is used as a building block in organic synthesis .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes or results of using this compound in scientific research are not provided in the source .

Safety And Hazards

Without specific information, it’s difficult to comment on the safety and hazards of this compound. However, as with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry, among others.


properties

IUPAC Name

(3-bromophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3S/c15-10-3-1-2-9(8-10)13(16)11-4-5-12(19-11)14-17-6-7-18-14/h1-5,8,14H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZDUSGKQZHGAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641935
Record name (3-Bromophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

CAS RN

898778-04-6
Record name (3-Bromophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.